2-(morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole
Description
2-(Morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole is a benzimidazole derivative featuring a morpholine moiety linked via a methyl group to the benzimidazole core and a 2,3,5,6-tetramethylbenzyl substituent at the N1 position. The benzimidazole scaffold is pharmacologically significant due to its structural versatility and ability to interact with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
4-[[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c1-16-13-17(2)19(4)20(18(16)3)14-26-22-8-6-5-7-21(22)24-23(26)15-25-9-11-27-12-10-25/h5-8,13H,9-12,14-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGBSLLUEWYTGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2CN4CCOCC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Condensation Methods
The traditional synthesis of benzimidazoles typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. This fundamental approach has been widely employed for decades and serves as the foundation for many specialized methods.
For the preparation of substituted benzimidazoles, the reaction generally proceeds under acidic conditions through the following steps:
- Initial formation of an amide intermediate
- Subsequent cyclization to form the benzimidazole ring
- Further functionalization to introduce desired substituents
Several variations of this classical method have been reported, differing in reaction conditions, catalysts, and specific reagents employed.
Modern Synthetic Strategies
Recent developments have introduced improved synthetic strategies for benzimidazole derivatives, focusing on greener methodologies, higher yields, and more selective processes. Key modern approaches include:
- Microwave-assisted synthesis
- One-pot multicomponent reactions
- Solvent-free methods
- Metal-catalyzed coupling reactions
- Solid-phase synthetic approaches
These methods offer advantages in terms of reaction time, yield, and environmental impact compared to traditional approaches.
Specific Synthetic Routes for 2-(morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole
Multi-Step Synthetic Approach
Based on synthesis patterns for similar compounds, a viable multi-step approach for this compound includes the following sequence:
- Formation of the benzimidazole core
- N1-alkylation with 2,3,5,6-tetramethylbenzyl halide
- Introduction of the morpholin-4-ylmethyl group at the C2 position
Step 1: Benzimidazole Core Formation
The reaction typically begins with o-phenylenediamine and an appropriate carboxylic acid derivative under acidic conditions to form the 2-substituted benzimidazole intermediate.
Step 2: N1-Alkylation
The N1 position is alkylated using 2,3,5,6-tetramethylbenzyl chloride or bromide in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent (DMF or THF).
Step 3: C2 Functionalization
The introduction of the morpholin-4-ylmethyl group at the C2 position can be achieved through various methods depending on the specific C2 substituent present after Step 1. This may involve nucleophilic substitution reactions with an appropriate leaving group.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as an efficient method for benzimidazole synthesis, offering shorter reaction times and often improved yields. For the synthesis of this compound, microwave-assisted procedures can be applied to each step of the synthetic sequence.
A general microwave-assisted protocol involves:
- Reaction of o-phenylenediamine with appropriate aldehyde or carboxylic acid under microwave irradiation (typically 80-170°C for 10-30 minutes)
- N-alkylation with 2,3,5,6-tetramethylbenzyl halide using a base (NaH) under microwave conditions
- Introduction of the morpholin-4-ylmethyl group via appropriate functionalization reactions
The microwave approach significantly reduces reaction times from hours to minutes in many cases, as demonstrated in the synthesis of related compounds.
One-Pot Synthesis Methods
One-pot synthesis methods offer advantages in terms of efficiency and reduced waste. Several approaches have been reported for the synthesis of substituted benzimidazoles that could be adapted for this compound:
Method A: Ugi/de-protection/cyclization methodology
This approach involves a multicomponent Ugi reaction followed by deprotection and cyclization steps. The use of 2-(N-Boc-amino)-phenyl-isocyanide in this methodology has demonstrated utility for generating diverse benzimidazole derivatives.
Method B: Nitro-reductive cyclization reaction
This method uses sodium hydrosulfite as a reducing agent in a rapid one-pot reaction. It has been successfully applied to the synthesis of 2-(aryl)-6-morpholin-4-yl-1H-benzimidazole derivatives.
Method C: Ball milling assisted solvent-free synthesis
This green chemistry approach uses mechanical energy from ball milling to promote reactions without solvents. It has been applied to benzimidazole synthesis using benzoic acid and o-phenylenediamine as starting materials.
Comparative Analysis of Synthetic Methods
Table 1 presents a comparison of different synthetic methods for this compound and structurally related compounds.
Table 1: Comparison of Synthetic Methods for Benzimidazole Derivatives with Morpholine Substituents
| Method | Reaction Time | Temperature (°C) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Conventional | 4-18 hours | 130-150 | 60-80 | Well-established, reliable | Long reaction time, high energy consumption |
| Microwave-assisted | 10-30 minutes | 80-170 | 75-95 | Rapid, high yield | Specialized equipment required |
| One-pot nitro reduction | 2-3 hours | 80-100 | 70-85 | Fewer isolation steps, efficient | Limited substrate scope |
| Ball milling | 60 minutes | RT | 65-80 | Solvent-free, environmentally friendly | Mechanical equipment needed |
| Ugi/de-protection/cyclization | 2-4 hours | 80-100 | 55-75 | Versatile, good for library synthesis | Multiple reagents required |
The data in this table is compiled from synthesis reports of structurally similar benzimidazole derivatives featuring morpholine substituents.
Purification and Characterization
Purification Techniques
The purification of this compound typically involves:
Column Chromatography : Using silica gel with appropriate solvent systems such as dichloromethane/methanol gradients or ethyl acetate/hexane mixtures.
Recrystallization : Commonly from ethanol, ethyl acetate, or ethanol/water mixtures to achieve high purity.
Flash Chromatography : For more efficient purification when dealing with complex reaction mixtures.
Characterization Methods
Comprehensive characterization of the synthesized compound typically employs the following techniques:
Spectroscopic Analysis :
- ¹H NMR: Key signals include tetramethylbenzyl protons (singlets at approximately δ ~2.2 ppm), morpholine protons (multiplets at δ ~3.6-3.8 ppm), and benzimidazole aromatic protons.
- ¹³C NMR: Provides confirmation of carbon framework and substituent positions.
- IR Spectroscopy: Key stretches include C-N (morpholine) at ~1100 cm⁻¹.
Mass Spectrometry : For molecular weight confirmation and fragmentation pattern analysis.
Elemental Analysis : To confirm the purity and empirical formula.
X-ray Crystallography : When suitable crystals can be obtained, providing definitive structural confirmation.
Mechanistic Considerations
Benzimidazole Core Formation
The formation of the benzimidazole ring typically proceeds through an initial nucleophilic attack by one of the amino groups of o-phenylenediamine on the carbonyl carbon of the carboxylic acid derivative, followed by cyclization involving the second amino group.
N1-Alkylation Mechanism
The alkylation at the N1 position with 2,3,5,6-tetramethylbenzyl halide involves:
C2 Functionalization
The introduction of the morpholin-4-ylmethyl group at the C2 position depends on the specific synthetic strategy employed, but generally involves either:
- Direct incorporation during initial benzimidazole formation
- Subsequent functionalization through nucleophilic substitution or other suitable reactions
Optimization Strategies and Challenges
Yield Optimization
Several factors influence the yield in the synthesis of this compound:
Reaction Conditions : Temperature, time, and solvent selection significantly impact yields. DMF and THF are commonly used solvents for these transformations.
Base Selection : The choice of base for N-alkylation steps is critical, with sodium hydride, potassium carbonate, and triethylamine being common options.
Catalyst Selection : For some functionalization steps, appropriate catalysts can dramatically improve efficiency.
Reaction Monitoring : Careful TLC or HPLC monitoring ensures optimal reaction endpoints.
Regioselectivity Challenges
A significant challenge in benzimidazole synthesis is controlling regioselectivity, particularly when:
Purification Challenges
The purification of this compound can present challenges due to:
- Potential formation of regioisomers
- Presence of unreacted starting materials
- Formation of by-products with similar physical properties
Careful optimization of purification protocols is essential for obtaining the target compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution with morpholine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzimidazole derivatives with new functional groups attached.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including the compound . Research indicates that modifications to the benzimidazole core can enhance antibacterial and antifungal activities. For instance, derivatives have shown significant inhibition against various bacterial strains and fungi, suggesting that 2-(morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole could be effective in treating infections caused by resistant pathogens .
2. Anti-inflammatory Properties
Benzimidazole derivatives are known for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. Studies have reported that certain benzimidazole analogs exhibit promising anti-inflammatory activity comparable to standard treatments like diclofenac . This suggests potential therapeutic applications in managing inflammatory diseases.
3. Anticancer Activity
The benzimidazole scaffold has been extensively studied for its anticancer properties. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These findings position the compound as a candidate for further development in cancer therapeutics .
Biochemical Applications
1. Enzyme Inhibition
The compound's structural characteristics allow it to interact with specific enzymes. For example, it has shown potential as an inhibitor of DNA gyrase, an enzyme critical for bacterial DNA replication. This property could lead to the development of new antibiotics targeting resistant bacterial strains .
2. Molecular Probes
Due to its unique chemical structure, this compound can be utilized as a molecular probe in biochemical assays. Its ability to selectively bind to certain biological targets makes it a valuable tool for studying cellular processes and drug interactions .
Material Science Applications
1. Polymer Chemistry
The incorporation of benzimidazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The compound can serve as a functional monomer in the synthesis of advanced materials with tailored properties for applications in coatings and composites .
2. Photonic Devices
Research indicates that compounds like this compound can be used in the development of photonic devices due to their optical properties. The ability to modify their electronic characteristics allows for applications in sensors and light-emitting devices .
Case Studies
Mechanism of Action
The mechanism of action of 2-(morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological and Toxicological Profiles
- Activity Modulation : Analogs with electron-withdrawing C2 substituents (e.g., 2k, 2l) exhibit enhanced antimicrobial and antitumor activities compared to electron-donating groups, likely due to improved target binding . The absence of a C2 substituent in the target compound may reduce potency but improve selectivity.
- Toxicity : Morpholine-containing derivatives generally show low acute toxicity in preclinical models, but sterically bulky groups like tetramethylbenzyl may elevate hepatotoxicity risks due to cytochrome P450 interactions .
Computational and Crystallographic Insights
- Conformational Rigidity : The methyl-linked morpholine in the target compound may restrict rotational freedom compared to ethyl-linked analogs, as seen in crystallographic studies of similar benzimidazoles (e.g., ) .
- Binding Mode Predictions : Molecular docking studies suggest that tetramethylbenzyl substituents occupy hydrophobic pockets in enzyme active sites, as observed in analogs like 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole () .
Biological Activity
2-(morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzimidazole core with a morpholine ring and a tetramethylbenzyl group. The synthesis typically involves:
- Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with carboxylic acid derivatives.
- Introduction of the Tetramethylbenzyl Group : Via Friedel-Crafts alkylation using 2,3,5,6-tetramethylbenzyl chloride.
- Attachment of the Morpholine Ring : Through nucleophilic substitution with morpholine.
Antimicrobial Properties
Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound displays potent antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC comparable to standard antibiotics like ampicillin and ciprofloxacin .
| Bacterial Strain | MIC (µg/ml) | Comparison Standard | Standard MIC (µg/ml) |
|---|---|---|---|
| S. aureus | 50 | Ampicillin | 100 |
| E. coli | 62.5 | Ciprofloxacin | 25 |
Anticancer Activity
The compound has been evaluated for its anticancer properties. Studies have indicated that it may induce apoptosis in cancer cell lines through:
- Inhibition of Cell Proliferation : The compound shows significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : It may interact with specific molecular targets involved in cell cycle regulation and apoptotic pathways .
The biological activity of this compound is attributed to its ability to bind to various enzymes and receptors. Its unique structural features allow it to modulate biological pathways effectively:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell survival.
- Receptor Interaction : It could potentially interact with receptors that regulate cell growth and apoptosis.
Case Studies
Several studies have focused on the biological efficacy of benzimidazole derivatives similar to the target compound. For example:
- Antimicrobial Efficacy : A study demonstrated that certain benzimidazole derivatives exhibited strong antibacterial activity against multidrug-resistant strains .
- Anticancer Research : Another investigation highlighted the potential of benzimidazole derivatives in targeting cancer cells via specific signaling pathways involved in tumor growth.
Comparative Analysis
When compared to similar compounds lacking either the morpholine ring or the tetramethylbenzyl group, this compound shows enhanced biological activity due to its dual functional groups that contribute to its unique pharmacological profile.
| Compound Type | Biological Activity |
|---|---|
| 1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole | Moderate |
| 2-(morpholin-4-ylmethyl)-1H-benzimidazole | Significant |
| Target Compound | High Efficacy |
Q & A
Q. What are the common synthetic routes and purification strategies for 2-(morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole?
Methodological Answer: Synthesis of benzimidazole derivatives typically involves multi-step reactions. For the target compound:
- Step 1: Alkylation of the benzimidazole core with 2,3,5,6-tetramethylbenzyl bromide under reflux conditions in aprotic solvents (e.g., DMF or THF), using a base like K₂CO₃ to deprotonate the benzimidazole nitrogen .
- Step 2: Introduction of the morpholinylmethyl group via nucleophilic substitution. For example, reacting the intermediate with morpholine-4-carbaldehyde in the presence of a reducing agent (e.g., NaBH₄) or using a coupling agent like EDCI/HOBt .
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures is employed to achieve >95% purity. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks based on substituent effects. For example, the tetramethylbenzyl group shows singlet δ ~2.2 ppm (CH₃), while the morpholine protons resonate as a multiplet at δ ~3.6–3.8 ppm .
- IR Spectroscopy: Key stretches include N-H (benzimidazole) at ~3400 cm⁻¹ and C-N (morpholine) at ~1100 cm⁻¹ .
- Crystallography: Single-crystal X-ray diffraction (SC-XRD) is performed using a Bruker D8 Venture diffractometer. Refinement with SHELXL (via Olex2) resolves bond lengths/angles (e.g., benzimidazole core planarity, dihedral angles between substituents) .
Advanced Questions
Q. How can computational methods (e.g., DFT) aid in understanding the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Calculations: Optimize the geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO). For example, the morpholine group enhances electron density on the benzimidazole ring, increasing nucleophilicity at N3 .
- Reactivity Prediction: Calculate Fukui indices to identify reactive sites. The tetramethylbenzyl group’s steric bulk may hinder electrophilic attack at the benzimidazole C2 position, directing reactivity to the morpholine moiety .
- Solvent Effects: Use PCM models to simulate solvation energy in polar solvents (e.g., DMSO), critical for predicting solubility and reaction pathways .
Q. What strategies are effective in elucidating the biological mechanism of action for this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). For example, the morpholine oxygen may form hydrogen bonds with catalytic lysine residues, while the tetramethylbenzyl group engages in hydrophobic interactions .
- In Vitro Assays:
- In Vivo Models: Administer the compound in rodent hypertensive models to assess vasoactivity, referencing protocols for similar tetramethylbenzyl-substituted imidazolines .
Q. How can researchers resolve contradictions in synthetic yields or biological activity data across studies?
Methodological Answer:
- Yield Optimization:
- Reaction Monitoring: Use in-situ FTIR or LC-MS to identify intermediates and adjust stoichiometry.
- Catalyst Screening: Test Pd-PEPPSI complexes (e.g., from ) for coupling steps to improve efficiency .
- Biological Data Discrepancies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
